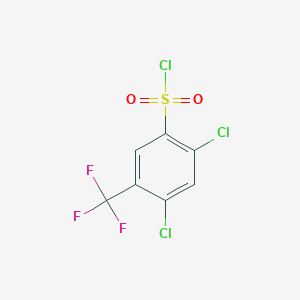![molecular formula C13H10F3NO4 B6312622 Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 53872-23-4](/img/structure/B6312622.png)
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (M5M2TFPC) is a synthetic organic compound that has been studied for its potential applications in scientific research. It was first synthesized in the early 1990s and has since been studied for its biological and biochemical properties.
Applications De Recherche Scientifique
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a probe for studying the structure and function of enzymes, as a reagent for the synthesis of new compounds, and as a tool for studying the interactions between proteins and small molecules. It has also been used to study the effects of small molecules on the activity of enzymes, as well as to study the effects of drugs on the activity of enzymes.
Mécanisme D'action
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate binds to the active site of enzymes, which is the region where the enzyme catalyzes its reaction. This binding results in a conformational change in the enzyme, which can result in an increase or decrease in the enzyme's activity. In some cases, the binding of this compound to the enzyme can result in an allosteric effect, which is a change in the enzyme's activity that is not directly related to the binding of the compound.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of other enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in signal transduction pathways. In addition, it has been shown to have an effect on the expression of genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solutions, and has a low toxicity. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations to using this compound for laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, it can be difficult to accurately measure the concentration of this compound in solution, which can make it difficult to determine the exact amount of the compound that is needed for an experiment.
Orientations Futures
There are several potential future directions for the use of Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate in scientific research. It could be used to study the interactions between small molecules and proteins, as well as to study the effects of drugs on enzyme activity. It could also be used to study the structure and function of enzymes, as well as to study the effects of small molecules on gene expression. In addition, it could be used to study the effects of small molecules on cell proliferation and apoptosis. Finally, it could be used to study the effects of drugs on the activity of enzymes, as well as to study the effects of drugs on gene expression.
Méthodes De Synthèse
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate can be synthesized using a series of chemical reactions starting from 4-(trifluoromethyl)phenol. The first step is to react 4-(trifluoromethyl)phenol with 1,3-dichloropropene in the presence of a base to form 4-(trifluoromethyl)benzaldehyde. This is then reacted with aqueous sodium hydroxide and sodium nitrite to form this compound. The reaction is carried out at room temperature and the product is isolated by filtration and dried.
Propriétés
IUPAC Name |
methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-19-11(18)9-12(20-2)21-10(17-9)7-3-5-8(6-4-7)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXFKFXVGWGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)




![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)




![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)